

Sinapoyl Malate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound Focus: Sinapoyl malate

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Chemical Identity and Fundamental Properties

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid class, specifically a hydroxycinnamic acid ester. Its systematic IUPAC name is **(2S)-2-[[[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]oxy}succinic acid**, reflecting its precise stereochemical configuration [1]. The molecule features a sinapic acid moiety esterified with malic acid, creating a conjugated system responsible for its ultraviolet (UV) absorption characteristics.

The compound's molecular formula is **C₁₅H₁₆O₉**, with an average molecular mass of **340.284 g/mol** and a monoisotopic mass of **340.079432 g/mol** [1]. SM contains one defined stereocenter and exhibits double-bond stereochemistry, naturally occurring predominantly in the **trans-isomeric form** [2]. This configuration is crucial for its biological function and photophysical behavior, as the trans-cis photoisomerization represents a key mechanism for dissipating absorbed UV energy as heat [3] [2].

Table 1: Fundamental Chemical Properties of Sinapoyl Malate

| Property | Specification |
|----------------------|---|
| Molecular Formula | C ₁₅ H ₁₆ O ₉ |
| Molecular Weight | 340.284 g/mol |
| Monoisotopic Mass | 340.079432 g/mol |
| Stereocenters | 1 defined stereocenter |
| Double-Bond Geometry | Predominantly trans (E) configuration |
| Chemical Class | Phenylpropanoid / Hydroxycinnamic acid ester |
| Natural Source | Brassicaceae family plants (Arabidopsis thaliana, Garden cress) |

Biological Role and Commercial Applications

Natural Photoprotective Function in Plants

Sinapoyl malate serves as a **natural photoprotectant** accumulated in the epidermal layers of leaves in Brassicaceous plants, including *Arabidopsis thaliana* (thale cress) and *Lepidium sativum* (garden cress) [3] [2]. Its spatial distribution enables it to **absorb harmful UV radiation** before it can damage underlying photosynthetic tissues, thereby functioning as a natural sunscreen. The molecule demonstrates particularly **efficient internal conversion** to the ground electronic state, primarily driven by facile excited-state trans-cis isomerization, making it an exceptionally effective UV filter evolved through natural selection [3].

Research has confirmed that SM possesses a **broad UV absorption profile** covering the UVB region (280-315 nm) and extending into the UVA region (315-400 nm), with an absorption maximum (λ_{max}) at approximately **324 nm** in aqueous solutions [2]. This broad-spectrum coverage is particularly valuable for photoprotection applications, as it addresses a wavelength range where efficient UV filters are scarce in commercial formulations.

Commercial Applications and Development

The growing concerns about synthetic UV filters' potential **endocrine-disrupting effects**, **allergenicity**, and **environmental toxicity** (particularly to coral reefs) have driven interest in SM as a biosourced alternative [4]. The **SINAPUV project** (ANR-17-CE07-0046) specifically addressed this need by developing an integrated process for producing SM analogs from renewable biomass, aiming to replace criticized petrochemical-based UV filters in cosmetic formulations [4].

This project employed a **multidisciplinary approach** combining synthetic biology, fermentation process engineering, green chemistry, and toxicity assessment to create over **150 SM analogs** with tuned hydrophilic-lipophilic balance (HLB) and improved properties for cosmetic applications [4]. Several candidates identified through this initiative are undergoing final testing before potential commercialization, demonstrating the translational potential of this natural photoprotectant [4].

One commercial implementation already exists in **Detoxophane nc**, a skincare product containing garden cress sprout extract rich in SM, developed by Mibelle Group Biochemistry [2]. Studies have confirmed that the photoprotection properties of SM in this formulated product remain uncompromised by the surrounding environment, suggesting its utility as a **UV filter booster** in skincare products [2].

Biological Activities and Potential Therapeutic Applications

While primarily investigated for its photoprotective properties, emerging research indicates several potentially valuable bioactivities of **sinapoyl malate** and its derivatives:

Antiviral Activity

A significant finding from computational docking studies suggests that **sinapoyl malate** exhibits potential **antiviral properties** against dengue virus (DENV) [5]. Research indicates that **sinapoyl malate** demonstrates a docking score of **-6.7 kcal/mol** for the DENV-2 NS2B/NS3 protein, suggesting favorable binding interactions that might inhibit viral replication [5]. The **PASS server analysis** further indicated that **sinapoyl malate** possesses a probability active (Pa) value >0.700 for various enzymatic activities, supporting its potential as a broad-spectrum antiviral agent [5]. These in silico findings, while preliminary, highlight the need for experimental validation through in vitro and in vivo studies.

Anti-inflammatory potential

Although direct evidence for **sinapoyl malate** specifically is limited, related **sinapic acid derivatives** and **phenylpropanoid-enriched extracts** have demonstrated notable anti-inflammatory effects in biological systems [6]. For instance, a phenylpropanoid-rich broccoli sprout extract demonstrated significant **reduction of inflammatory markers** in both rabbit disc injury models and mouse pain behavior studies [6]. Given the structural similarities, **sinapoyl malate** may contribute to such effects, though further targeted research is needed to isolate and confirm its specific anti-inflammatory mechanisms.

Table 2: Documented and Potential Bioactivities of **Sinapoyl Malate**

| Bioactivity | Evidence Level | Key Findings | Potential Mechanisms |
|--------------------------|---------------------------|---|--|
| Photoprotection | Experimental confirmation | Broad UV absorption ($\lambda_{max} = 324$ nm); Efficient trans-cis photoisomerization; 18% absorbance reduction at PSS after 120min irradiation [3] [2] | Ultrafast internal conversion (\rightarrow heat dissipation); High photostability |
| Antiviral | In silico prediction | Docking score: -6.7 kcal/mol for DENV-2 NS2B/NS3 protein [5] | Potential protease inhibition; Pa value >0.700 for enzymatic activities |
| Anti-inflammatory | Structural analogy | Related phenylpropanoids reduce IL-8 and pain behavior [6] | Possible cytokine modulation; Structural similarity to active phenylpropanoids |

Analytical Methods and Characterization

Extraction and Separation Protocols

Sample preparation for **sinapoyl malate** analysis typically involves extraction with aqueous organic solvents. For garden cress sprout extract, the plant material is processed using **polar solubilizers** often followed by **liposome encapsulation** to enhance delivery in cosmetic formulations [2]. For analytical purposes, SM can be dissolved in **methanol-water mixtures** (typically 80/20 v/v%) when inadequate water solubility is observed [3].

The **chromatographic separation** of SM is optimally achieved using reversed-phase ultra-high performance liquid chromatography (UHPLC). A validated method utilizes a **Waters Acquity UPLC HSS T3 reversed-phase C18 column** (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C [3]. The mobile phase typically consists of:

- **Solvent A:** 0.1% formic acid in water
- **Solvent B:** 0.1% formic acid in methanol

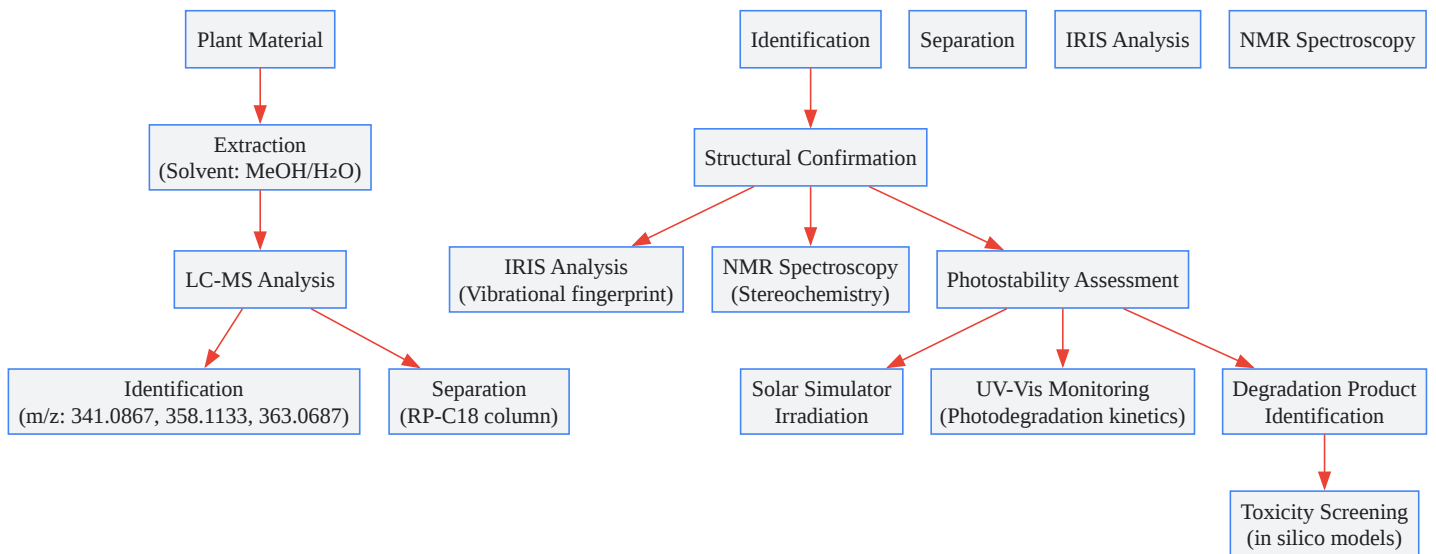
The elution program employs a **linear gradient** from 95% A/5% B to 5% A/95% B over 15 minutes, maintained for an additional 5 minutes before re-equilibration, with a constant flow rate of **0.4 mL/min** [3]. Under these conditions, SM elutes at approximately **15.9 minutes**, allowing effective separation from potential interferents [2].

Detection and Identification Methods

Mass spectrometric detection of SM can be achieved using various ionization approaches. The compound produces several identifiable adducts in positive ion mode, including:

- **Protonated molecule** [$C_{15}H_{16}O_9+H$]⁺ at m/z 341.0867
- **Ammonium adduct** [$C_{15}H_{16}O_9+NH_4$]⁺ at m/z 358.1133
- **Sodiated adduct** [$C_{15}H_{16}O_9+Na$]⁺ at m/z 363.0687 [2]

For definitive structural characterization, researchers have successfully employed **Infrared Ion Spectroscopy (IRIS)** coupled with LC-MS [3]. This technique enables recording vibrational spectra of mass-selected ions, providing unique molecular fingerprints that differentiate isomeric structures without requiring physical standards. The IRIS implementation on a quadrupole ion trap (QIT) platform using a free-electron laser (FELIX) as a tunable IR source has proven particularly effective for identifying SM and its photodegradation products [3].



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Figure 1: Analytical workflow for *sinapoyl malate* characterization, from extraction to degradation study

Stability and Degradation Profile

Understanding the **photostability** of *sinapoyl malate* is crucial for its application in photoprotective formulations. Studies investigating SM under simulated solar irradiation conditions have identified several key degradation pathways and products:

Photodegradation Pathways

The primary photodegradation mechanism involves **trans-to-cis isomerization**, which is actually a reversible process that contributes to SM's photoprotective function by efficiently dissipating UV energy as

heat [3] [2]. This process reaches a photostationary state with approximately **10% conversion** of trans-SM to cis-SM after two hours of irradiation [2].

Beyond this reversible isomerization, more permanent degradation occurs through **ester cleavage** and **esterification reactions** [3]. The ester cleavage leads to the formation of sinapic acid and malic acid, while secondary reactions between these cleavage products or with intact SM molecules can generate various dimeric and rearranged compounds.

Identification of Degradation Products

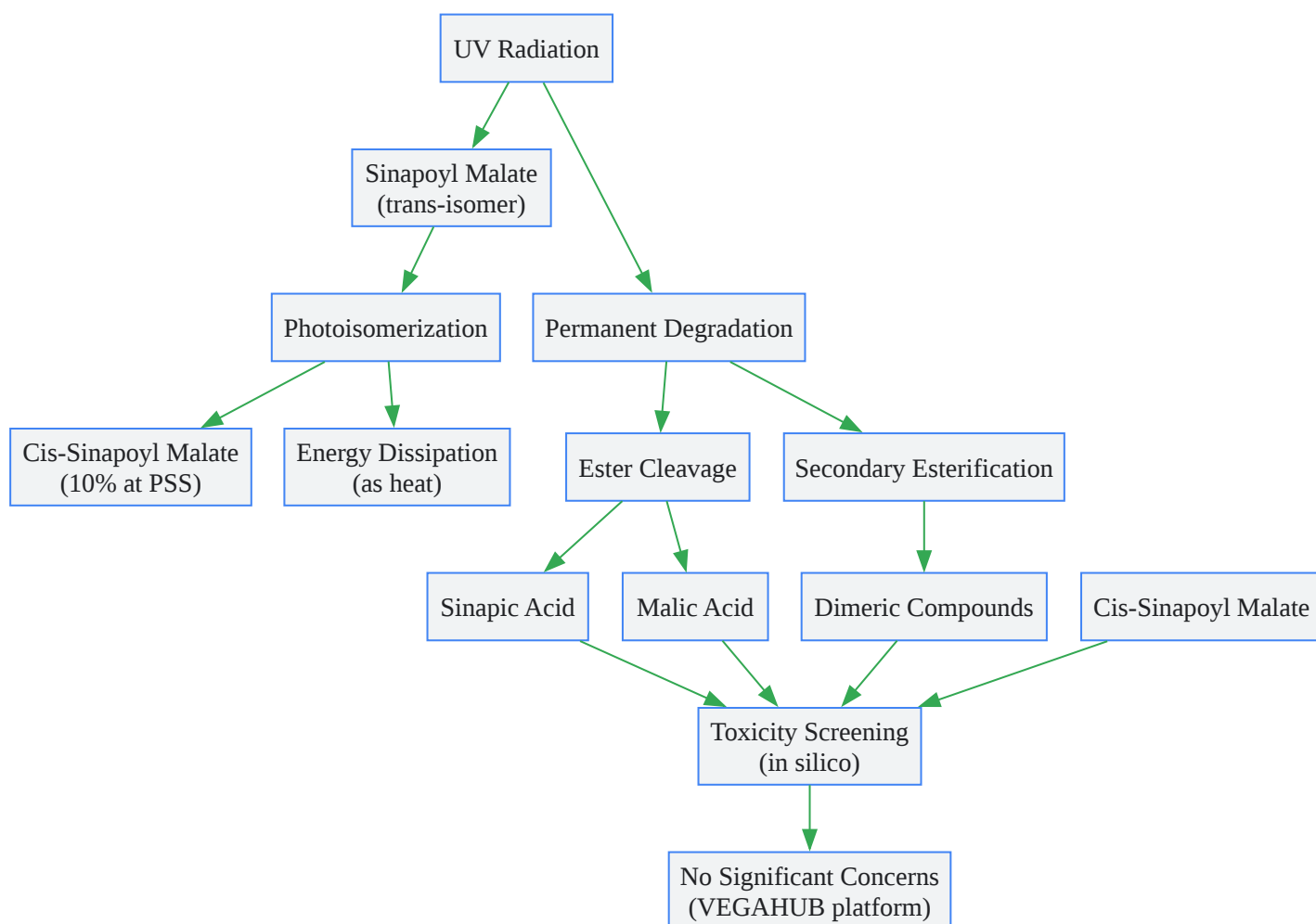
Using advanced analytical techniques including **LC-MS coupled with IRIS**, researchers have comprehensively characterized SM's major degradation products [3]. The combination of chromatographic retention time, accurate mass measurement, and infrared vibrational spectroscopy enables definitive structural identification without requiring synthetic standards for every potential photoproduct.

Preliminary in silico toxicity assessment using the VEGA HUB platform suggests no significant human or environmental safety concerns for the identified degradation products [3]. This favorable toxicity profile enhances SM's attractiveness as a potential cosmetic ingredient and differentiates it from current synthetic UV filters with documented toxicity issues.

Table 3: Experimental Conditions for Stability Assessment of *Sinapoyl Malate*

| Parameter | Specification | Experimental Conditions |
|----------------------|-----------------|---|
| Irradiation Source | Solar simulator | ABET Technologies Sun 2000; Air Mass 1.5 Global (AM1.5G) conditions |
| Irradiation Duration | 7 hours | Represents clear sky solar irradiation at noon in Southern Europe [3] |
| Sample Concentration | 10 mM | In MeOH/water (80/20; v/v%) |
| Temperature Control | 18.5°C | Prevents condensation in cuvette |

| Parameter | Specification | Experimental Conditions |
|-----------------------|--------------------------------|---|
| Analytical Monitoring | LC-MS with IRIS identification | Enables structural characterization of degradation products |



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Figure 2: Photodegradation pathways of *sinapoyl malate* under UV irradiation

Conclusion and Research Perspectives

Sinapoyl malate represents a promising natural photoprotective agent with well-characterized photophysical properties and a favorable preliminary safety profile. Its **efficient UV energy dissipation mechanism**, **broad-spectrum absorption**, and **biosourced origin** address several limitations of current synthetic UV filters. The compound's potential extension into therapeutic applications, particularly as an antiviral agent, warrants further investigation through rigorous in vitro and in vivo studies.

For drug development professionals, key research priorities should include:

- **Comprehensive in vivo toxicity and pharmacokinetic studies** to establish safety profiles
- **Mechanistic investigation** of potential antiviral and anti-inflammatory activities
- **Structure-activity relationship studies** to optimize both photoprotective and potential therapeutic properties
- **Development of efficient synthetic biology approaches** for sustainable production

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